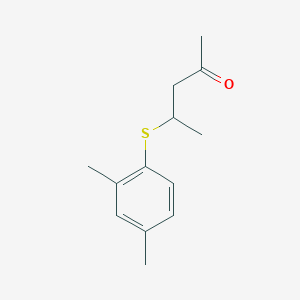
4-((2,4-Dimethylphenyl)thio)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,4-Dimethylphenyl)thio)pentan-2-one is an organic compound with the molecular formula C13H18OS It is a thioether derivative of pentan-2-one, characterized by the presence of a 2,4-dimethylphenylthio group attached to the second carbon of the pentan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dimethylphenyl)thio)pentan-2-one typically involves the reaction of 2,4-dimethylthiophenol with a suitable pentan-2-one derivative. One common method is the nucleophilic substitution reaction where 2,4-dimethylthiophenol reacts with a halogenated pentan-2-one under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, bases, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2,4-Dimethylphenyl)thio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
4-((2,4-Dimethylphenyl)thio)pentan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-((2,4-Dimethylphenyl)thio)pentan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether group can participate in redox reactions, influencing cellular processes. The exact pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((2,4-Dimethylphenyl)thio)phenol: A related compound with a phenol group instead of the pentan-2-one backbone.
2,4-Dimethylthiophenol: The precursor used in the synthesis of 4-((2,4-Dimethylphenyl)thio)pentan-2-one.
Pentan-2-one: The base structure without the thioether group.
Uniqueness
This compound is unique due to the presence of both a thioether group and a ketone group, which confer distinct chemical reactivity and potential applications. Its combination of structural features makes it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H18OS |
|---|---|
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
4-(2,4-dimethylphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C13H18OS/c1-9-5-6-13(10(2)7-9)15-12(4)8-11(3)14/h5-7,12H,8H2,1-4H3 |
Clé InChI |
GUGWBZWWFRJSNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SC(C)CC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


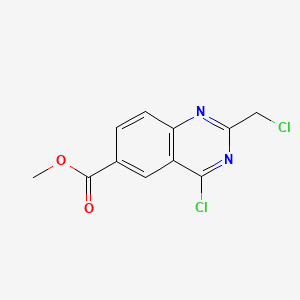



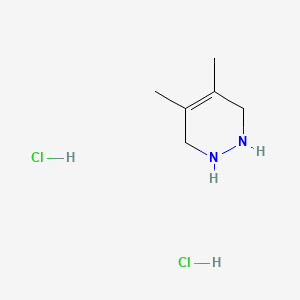
![5-[(3-Amino-2-hydroxy-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496168.png)
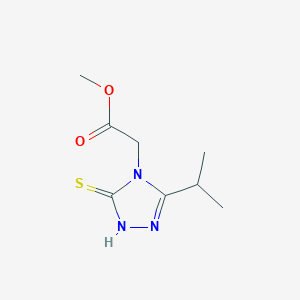
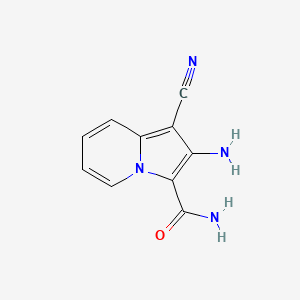

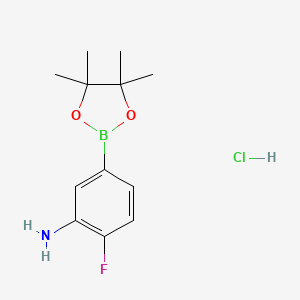
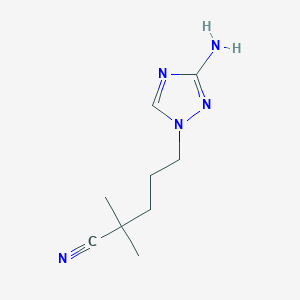
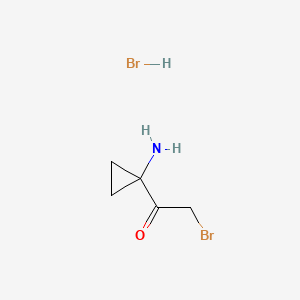

![10,11-Dihydrodibenzo[b,f][1,4]thiazepine](/img/structure/B13496200.png)
